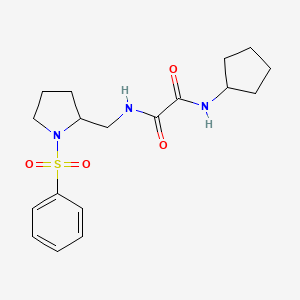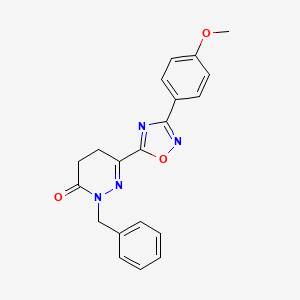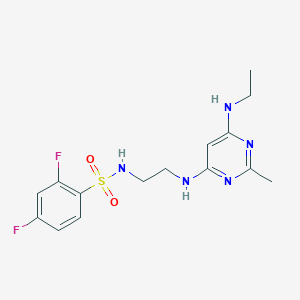![molecular formula C21H18N4O4 B2875274 1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methoxyphenyl)urea CAS No. 941941-71-5](/img/no-structure.png)
1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 374.4. Other properties such as solubility, melting point, etc., are not provided in the search results.Applications De Recherche Scientifique
Antimicrobial Activity
This compound has shown promise in antimicrobial studies. The presence of the furan-2-ylmethyl and quinazolin-4-yl groups may contribute to its ability to combat various bacterial strains. Research indicates that similar compounds have been effective against pathogens like Escherichia coli and Staphylococcus aureus, suggesting potential for this compound in developing new antibiotics .
Antiviral Applications
Compounds with similar structures have shown antiviral activities, particularly against RNA viruses. Given the ongoing need for new antiviral agents, this compound could be investigated for its efficacy against viruses such as influenza or coronavirus, potentially contributing to the treatment of viral infections .
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-3-(3-methoxyphenyl)propanoic acid with 2-furanmethyl-3-oxo-2,3-dihydroquinazoline-4-carbaldehyde, followed by the addition of urea to form the final product.", "Starting Materials": [ "2-amino-3-(3-methoxyphenyl)propanoic acid", "2-furanmethyl-3-oxo-2,3-dihydroquinazoline-4-carbaldehyde", "Urea" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-(3-methoxyphenyl)propanoic acid with 2-furanmethyl-3-oxo-2,3-dihydroquinazoline-4-carbaldehyde in the presence of a suitable condensing agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane or dimethylformamide (DMF) to form the intermediate 1-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methoxyphenyl)prop-2-en-1-one.", "Step 2: Addition of urea to the intermediate in the presence of a suitable base such as triethylamine or potassium carbonate in anhydrous DMF or dimethyl sulfoxide (DMSO) to form the final product 1-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methoxyphenyl)urea.", "Step 3: Purification of the final product by column chromatography or recrystallization from a suitable solvent such as ethanol or methanol." ] } | |
Numéro CAS |
941941-71-5 |
Formule moléculaire |
C21H18N4O4 |
Poids moléculaire |
390.399 |
Nom IUPAC |
1-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methoxyphenyl)urea |
InChI |
InChI=1S/C21H18N4O4/c1-28-15-7-4-6-14(12-15)22-20(26)24-19-17-9-2-3-10-18(17)23-21(27)25(19)13-16-8-5-11-29-16/h2-12H,13H2,1H3,(H2,22,24,26) |
Clé InChI |
KDFJGXCKHUTDLL-LYBHJNIJSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CO4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5E)-2-mercapto-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B2875195.png)

![[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2875199.png)


![2-((6-fluorobenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B2875203.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2875207.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-isopropylacetamide](/img/structure/B2875212.png)
![ethyl 2-(6-methoxy-3-methylbenzofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2875213.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(morpholin-4-yl)-2-phenylacetamide](/img/structure/B2875214.png)